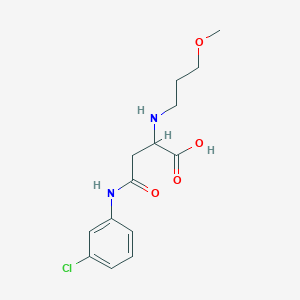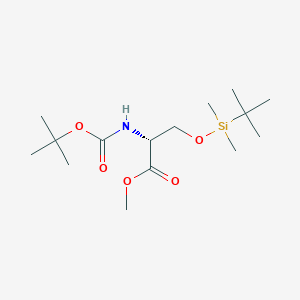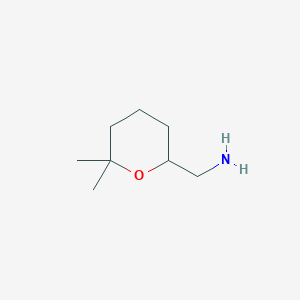![molecular formula C11H14Cl2N2S B2620886 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride CAS No. 1052541-48-6](/img/structure/B2620886.png)
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C11H12N2S•2HCl and a molecular weight of 277.21 . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is a solid at room temperature and is stored under standard conditions .
Méthodes De Préparation
The synthesis of 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde with a suitable amine under acidic conditions to form the desired product . Industrial production methods typically involve large-scale synthesis using automated reactors to ensure consistency and purity .
Analyse Des Réactions Chimiques
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring in the compound is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparaison Avec Des Composés Similaires
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride can be compared with other similar compounds, such as:
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride: This compound has a similar structure but differs in the presence of an ethanamine group instead of a methanamine group.
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride: This compound has a similar thiazole ring but differs in the substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10;;/h2-5,7H,6,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCACERWCQRGIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3,7-trimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620803.png)
![5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2620805.png)



![1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B2620811.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2620815.png)
![3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)


![methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2620823.png)

![2-(4-Bromobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2620826.png)
